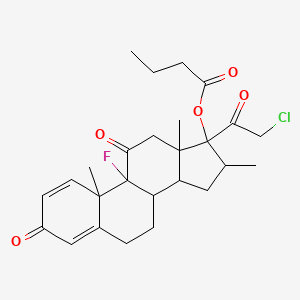

Clobetasonebutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clobetasone butyrate is a corticosteroid used primarily in dermatology and ophthalmology. It is employed topically to treat various skin conditions such as eczema, psoriasis, and dermatitis, as well as certain ophthalmologic conditions like dry eyes in Sjögren’s syndrome . This compound is known for its anti-inflammatory properties and minimal suppression of the hypothalamic-pituitary-adrenal axis .

準備方法

The synthesis of clobetasone butyrate involves several steps, starting from the basic steroid structureIndustrial production methods often utilize advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Clobetasone butyrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can affect the carbonyl groups.

Substitution: Halogenation and esterification are common substitution reactions for this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学的研究の応用

Clobetasone butyrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively used in clinical trials for treating skin and eye conditions.

Industry: Employed in the formulation of topical creams and ointments for therapeutic use

作用機序

Clobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . The suppression of these mediators results in reduced inflammation and relief from symptoms associated with various skin conditions.

類似化合物との比較

Clobetasone butyrate is often compared with other corticosteroids such as:

Clobetasol propionate: A much stronger steroid cream used for severe skin conditions.

Betamethasone dipropionate: Another potent corticosteroid with similar applications.

Mometasone furoate: Known for its efficacy in treating inflammatory skin conditions. Clobetasone butyrate is unique due to its balanced potency and minimal side effects, making it suitable for a broader range of patients.

特性

IUPAC Name |

[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRAWBYQGRLCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860331 |

Source

|

| Record name | 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)

![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)

![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)

![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)